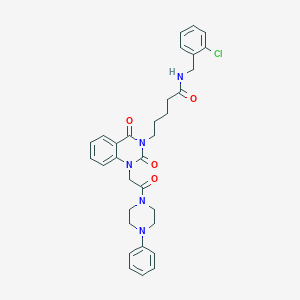
N-(2-chlorobenzyl)-5-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-5-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C32H34ClN5O4 and its molecular weight is 588.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-5-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, also known by its CAS number 865655-65-8, is a complex organic compound characterized by a unique molecular structure that includes various functional groups. This compound belongs to the class of quinazolinone derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H34ClN5O4, with a molecular weight of 588.1 g/mol. The structure features a quinazoline core that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C32H34ClN5O4 |
| Molecular Weight | 588.1 g/mol |
| CAS Number | 865655-65-8 |
Anticancer Properties
Recent studies have indicated that quinazolinone derivatives exhibit notable anticancer activities. The presence of electron-withdrawing groups in the structure enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition rates against multiple human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.58 |
| U251 | 0.31 |
| MDA-MB-435 | 0.24 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its effects is likely multifaceted. Quinazolinone derivatives are known to interact with various biological targets including:
- Enzymatic Inhibition : They may inhibit enzymes involved in cancer progression.
- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways.
- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.
Anti-inflammatory Activity
In addition to anticancer properties, there is evidence suggesting that quinazolinone derivatives may possess anti-inflammatory effects. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | IC50 (µM) |
|---|---|
| PYZ16 (similar class) | 0.52 (COX-II) |
This indicates that N-(2-chlorobenzyl)-5-(2,4-dioxo...) may also contribute to reducing inflammation in various pathological conditions.
Study on Cytotoxicity
A study published in the Bulletin of the Chemical Society of Ethiopia reported on the cytotoxic effects of quinazolinone derivatives against different cancer cell lines. The findings highlighted that compounds with similar structures to N-(2-chlorobenzyl)-5-(2,4-dioxo...) exhibited IC50 values below 0.60 µM across several tested lines, indicating strong anticancer potential .
In Vivo Studies
Further research is required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest promising results in animal models; however, comprehensive toxicological assessments are necessary to determine therapeutic windows and potential side effects.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN5O4/c33-27-14-6-4-10-24(27)22-34-29(39)16-8-9-17-37-31(41)26-13-5-7-15-28(26)38(32(37)42)23-30(40)36-20-18-35(19-21-36)25-11-2-1-3-12-25/h1-7,10-15H,8-9,16-23H2,(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOBJQKPCFSTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














